molecular formula C18H13NO4 B5857157 N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide

N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B5857157
M. Wt: 307.3 g/mol
InChI Key: SPOQFYZINVDLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide, also known as NSC 716970, is a synthetic compound that belongs to the class of chromen-4-one derivatives. This compound has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 exerts its anti-cancer activity by targeting multiple signaling pathways involved in cancer cell growth and survival. It has been found to inhibit the activity of various kinases, including AKT, ERK, and JNK, which are involved in cell proliferation, survival, and migration. This compound 716970 also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Moreover, this compound 716970 has been found to induce the expression of tumor suppressor genes, such as p53 and p21, which play a critical role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects
This compound 716970 has been found to have various biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of glutathione, a cellular antioxidant, in cancer cells. Moreover, this compound 716970 has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. This compound 716970 also inhibits the activity of COX-2, an enzyme that is involved in inflammation and cancer.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Moreover, this compound 716970 has been extensively studied for its anti-cancer activity, which makes it an attractive candidate for further research. However, this compound 716970 has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. Moreover, this compound 716970 has not been tested in clinical trials, which limits its potential for clinical use.

Future Directions

N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 has several potential future directions for research. Firstly, further studies are needed to understand the pharmacokinetic and pharmacodynamic properties of this compound 716970. Secondly, the anti-cancer activity of this compound 716970 needs to be tested in animal models to determine its efficacy and toxicity. Thirdly, the mechanism of action of this compound 716970 needs to be elucidated further to identify its molecular targets. Finally, the potential of this compound 716970 for clinical use needs to be explored further.

Synthesis Methods

N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 can be synthesized using a multi-step synthetic route. The first step involves the synthesis of 3-acetylphenol, which is then reacted with 4-hydroxycoumarin in the presence of a catalyst to obtain 4H-chromene-2-carbaldehyde. This intermediate is then reacted with an amine, such as methylamine or ethylamine, in the presence of a reducing agent to obtain this compound 716970.

Scientific Research Applications

N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 has been extensively studied for its anti-cancer activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound 716970 induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade, which leads to the degradation of cellular components. Moreover, this compound 716970 has been found to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.

properties

IUPAC Name

N-(3-acetylphenyl)-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-11(20)12-5-4-6-13(9-12)19-18(22)17-10-15(21)14-7-2-3-8-16(14)23-17/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOQFYZINVDLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201939
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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